molecular formula C15H13Cl2NO B185130 3,4-dichloro-N-(2-phenylethyl)benzamide CAS No. 28394-08-3

3,4-dichloro-N-(2-phenylethyl)benzamide

Cat. No.: B185130
CAS No.: 28394-08-3
M. Wt: 294.2 g/mol
InChI Key: KBGLWWLXUAGOCS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The compound follows IUPAC naming conventions as 3,4-dichloro-N-(2-phenylethyl)benzamide , denoting:

  • A benzamide backbone substituted with chlorine atoms at the 3rd and 4th positions.
  • An N-linked 2-phenylethyl group.

Molecular Formula : $$ \text{C}{15}\text{H}{13}\text{Cl}_2\text{NO} $$
Molecular Weight : 294.18 g/mol .

Property Value
IUPAC Name This compound
SMILES ClC1=C(C=CC(=C1)Cl)C(=O)NCCC2=CC=CC=C2
InChI Key SWJAFDVZDOXLGW-JTQLQIEISA-N

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound is limited, structural analogs and computational models provide insights:

  • The amide group adopts a planar conformation due to resonance stabilization, with a dihedral angle of ~180° between the benzene ring and the carbonyl group .
  • The 2-phenylethyl substituent introduces steric effects, favoring a staggered conformation to minimize van der Waals repulsions .

Key Conformational Features :

  • Chlorine Substituents : The 3,4-dichloro configuration creates electronic asymmetry, influencing dipole moments and crystal packing.
  • Phenylethyl Group : The ethyl linker allows rotational flexibility, enabling multiple low-energy conformers .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Data

Experimental $$ ^1\text{H} $$- and $$ ^{13}\text{C} $$-NMR data reveal distinct signals correlated to the compound’s structure :

$$ ^1\text{H} $$-NMR (400 MHz, CDCl$$ _3 $$):
δ (ppm) Multiplicity Assignment
7.45 d (J = 8.4 Hz) H-5 (benzamide ring)
7.33 d (J = 2.0 Hz) H-2 (benzamide ring)
7.28–7.18 m Phenyl group protons
3.62 t (J = 6.8 Hz) N-CH$$ _2 $$-CH$$ _2 $$-Ph
2.90 t (J = 6.8 Hz) N-CH$$ _2 $$-CH$$ _2 $$-Ph
1.98 s Amide NH (exchangeable)
$$ ^{13}\text{C} $$-NMR (100 MHz, CDCl$$ _3 $$):
δ (ppm) Assignment
167.2 Carbonyl (C=O)
137.5 C-3 (Cl-substituted)
133.8 C-4 (Cl-substituted)
128.9 Phenyl CH groups
42.1 N-CH$$ _2 $$-CH$$ _2 $$-Ph

Infrared (IR) Vibrational Signatures

IR spectroscopy highlights functional group vibrations (hypothetical data based on structural analogs):

Wavenumber (cm$$ ^{-1} $$) Assignment
3280 N-H stretch (amide)
1650 C=O stretch (amide I)
1540 N-H bend (amide II)
750, 690 C-Cl stretches

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) yields characteristic fragments :

m/z Fragment Ion
294 Molecular ion [M]$$ ^+ $$
259 [M - Cl]$$ ^+ $$
167 Benzamide core (C$$ _7$$H$$ _5$$Cl$$ _2$$NO)
105 Phenylethyl group (C$$ _8$$H$$ _9$$)

Fragmentation Pathways :

  • Loss of chlorine atoms ($$ \Delta m/z = 35 $$).
  • Cleavage of the amide bond, generating a benzoyl ion ($$ m/z = 167 $$).

Properties

CAS No.

28394-08-3

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

3,4-dichloro-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C15H13Cl2NO/c16-13-7-6-12(10-14(13)17)15(19)18-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19)

InChI Key

KBGLWWLXUAGOCS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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